molecular formula C18H22BrFN4O3S B2392535 4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide CAS No. 952289-03-1

4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide

Cat. No.: B2392535
CAS No.: 952289-03-1
M. Wt: 473.36
InChI Key: OBRLDJUAOQINGH-TXEJJXNPSA-N
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Description

4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide is a complex organic compound that features a combination of bromine, fluorine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Ring: This involves the reaction of 3,5-dimethylpiperazine with appropriate reagents to introduce the desired substituents.

    Pyridine Derivative Formation: The methyloxy group is introduced into the pyridine ring through nucleophilic substitution reactions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride under basic conditions.

    Bromination and Fluorination: The final steps involve the selective bromination and fluorination of the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific substituents or to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluorobenzenesulfonamide: Lacks the piperazine and pyridine moieties.

    N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]benzenesulfonamide: Lacks the bromine and fluorine substituents.

Uniqueness

4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-3-methoxypyridin-2-yl]-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrFN4O3S/c1-11-9-24(10-12(2)21-11)17-7-6-16(27-3)18(22-17)23-28(25,26)13-4-5-14(19)15(20)8-13/h4-8,11-12,21H,9-10H2,1-3H3,(H,22,23)/t11-,12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRLDJUAOQINGH-TXEJJXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=NC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=NC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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